(4,4-Dimethylcyclohexyl)boronic acid
Description
Properties
Molecular Formula |
C8H17BO2 |
|---|---|
Molecular Weight |
156.03 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl)boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
IYYGFHLXKQVMPX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCC(CC1)(C)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethylcyclohexyl Boronic Acid
Strategies for Carbon-Boron Bond Formation
The creation of the C-B bond is the cornerstone of synthesizing (4,4-Dimethylcyclohexyl)boronic acid. This can be accomplished through several catalytic systems that have been developed to facilitate this transformation with high efficiency and selectivity.
A prominent strategy for the synthesis of alkylboronic acids is the cross-coupling reaction between an organic halide (or pseudohalide) and a diboron reagent, catalyzed by a transition metal. pku.edu.cn This approach is advantageous as it allows for the conversion of readily available alkyl halides into the desired boronic acid derivatives. The general scheme for this transformation involves the reaction of a 4,4-dimethylcyclohexyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a metal catalyst and a base.
Metal-Catalyzed Borylation of Organic Halides and Pseudohalides
Palladium-Catalyzed Miyaura Borylation
The Palladium-catalyzed Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters from organic halides. acsgcipr.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl, vinyl, or alkyl halide with a diboron reagent. acsgcipr.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, the corresponding 4,4-dimethylcyclohexyl halide (e.g., bromide or iodide) would be reacted with a diboron reagent like bis(pinacolato)diboron. organic-chemistry.org The choice of ligand is crucial for an efficient catalytic cycle. acsgcipr.org The resulting pinacol (B44631) ester can then be hydrolyzed to afford the final boronic acid. A key advantage of the Miyaura borylation is its functional group tolerance and the generally high yields achieved. nih.gov
Table 1: Key Features of Palladium-Catalyzed Miyaura Borylation
| Feature | Description |
| Catalyst | Typically a Pd(0) source, often generated in situ from a Pd(II) precursor. acsgcipr.org |
| Boron Source | Commonly bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron. nih.gov |
| Substrates | Alkyl, aryl, and vinyl halides or triflates. acsgcipr.org |
| Base | Inorganic bases such as carbonates or phosphates are often used. acsgcipr.org |
Copper-Catalyzed Borylation Approaches
Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of alkylboronic esters. nih.govdntb.gov.ua These reactions can be used to prepare both primary and secondary alkylboronic esters from the corresponding alkyl halides and pseudohalides. nih.gov The use of copper catalysts allows for the borylation of a wide range of substrates with diverse functional groups. nih.govnih.gov In the context of synthesizing this compound, a 4,4-dimethylcyclohexyl halide could be coupled with a diboron reagent using a copper(I) catalyst in the presence of a suitable ligand and base. organic-chemistry.org
Table 2: Representative Copper-Catalyzed Borylation System
| Component | Example |
| Copper Source | CuCl, CuI |
| Ligand | Xantphos |
| Boron Reagent | Bis(pinacolato)diboron |
| Base | K(O-t-Bu) |
Iron- and Manganese-Catalyzed Borylations
The use of earth-abundant and less toxic metals like iron and manganese as catalysts for borylation reactions is a growing area of interest. researchgate.netchinesechemsoc.org Iron-catalyzed cross-coupling of alkyl halides with diboron reagents provides a direct route to alkylboronic esters. nih.govresearchgate.net These reactions can proceed under mild conditions and exhibit broad functional group compatibility. nih.gov For instance, the use of iron(III) acetoacetate with tetramethylethylenediamine (TMEDA) enables the borylation of primary, secondary, and tertiary alkyl bromides at room temperature. nih.gov Similarly, manganese-based catalysts have been shown to be effective for the cross-coupling of bis(pinacolato)diboron with a variety of alkyl halides, providing access to primary, secondary, and tertiary boronic esters. organic-chemistry.org A manganese(II) bromide and TMEDA system can catalyze this transformation. organic-chemistry.org
Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. researchgate.networdpress.com This method is particularly useful for the synthesis of alkylboronic acids from alkenes. wordpress.com For the preparation of this compound, the starting material would be 4,4-dimethylcyclohexene. The hydroboration of this alkene, followed by an oxidative workup, would yield the desired product.
Hydroboration of Unsaturated Systems to Form Alkyl Boronic Acids
Regioselective Hydroboration with Dialkylboranes
The regioselectivity of the hydroboration reaction is a critical aspect, determining the position of the boron atom on the alkyl chain. umich.eduyoutube.com In the case of unsymmetrical alkenes, the boron atom typically adds to the less substituted carbon atom (anti-Markovnikov addition). umich.edu For 4,4-dimethylcyclohexene, the two carbons of the double bond are secondary, but they are in different steric environments. The use of sterically hindered dialkylboranes, such as disiamylborane or dicyclohexylborane, can enhance the regioselectivity of the hydroboration. umich.edu The bulky dialkylborane will preferentially add to the less sterically hindered carbon of the double bond in 4,4-dimethylcyclohexene. Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, will yield the corresponding alcohol, while hydrolysis will produce the boronic acid.
Table 3: Common Dialkylboranes for Regioselective Hydroboration
| Reagent | Structure | Key Feature |
| Disiamylborane | (Sia)₂BH | High regioselectivity for less hindered alkenes. |
| Dicyclohexylborane | (Cy)₂BH | Similar reactivity and selectivity to disiamylborane. |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Excellent thermal stability and high regioselectivity. |
Hydroboration with Pinacolborane and Catecholborane
Hydroboration is a powerful and widely utilized method for the synthesis of organoboranes from alkenes. wikipedia.org The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of this compound, the logical precursor is 4,4-dimethylcyclohexene. Reagents like pinacolborane (HBpin) and catecholborane (HBcat) are frequently used for this transformation due to their stability and the synthetic utility of the resulting boronate esters. organic-chemistry.org
The reaction typically proceeds with syn-addition of the H and B atoms to the same face of the double bond. In the case of an unsymmetrically substituted alkene like 4,4-dimethylcyclohexene, the boron atom adds to the less substituted carbon atom, following anti-Markovnikov regioselectivity. wikipedia.org While uncatalyzed hydroboration with these reagents can be sluggish, the reaction is often accelerated using transition metal catalysts, most notably those based on iridium or rhodium. organic-chemistry.org Iridium complexes, in particular, have shown high efficacy and selectivity for the hydroboration of various alkenes with pinacolborane at room temperature. organic-chemistry.org Alternatively, catalyst-free hydroboration can be achieved, sometimes requiring elevated temperatures. wikipedia.org
| Reagent | Catalyst System | Typical Conditions | Product |
| Pinacolborane | [Ir(cod)Cl]₂ / dppm | Room Temperature, THF | This compound pinacol ester |
| Catecholborane | RhCl(PPh₃)₃ (Wilkinson's catalyst) | 25-65 °C, Benzene or THF | This compound catechol ester |
| 9-BBN | None (Stoichiometric) | 60-80 °C, THF | B-(4,4-Dimethylcyclohexyl)-9-borabicyclo[3.3.1]nonane |
This table presents illustrative conditions for hydroboration reactions based on general methodologies.
Directed C-H Borylation Methodologies
Direct C-H borylation has emerged as a highly atom-economical method for creating carbon-boron bonds, avoiding the need for pre-functionalized substrates. illinois.edu This methodology typically employs an iridium catalyst, often in conjunction with a specialized ligand, to activate and functionalize otherwise inert C-H bonds. illinois.edunih.gov The regioselectivity of these reactions is a critical aspect. In many cases, a directing group on the substrate is used to position the catalyst at a specific C-H bond, often leading to ortho-borylation in aromatic systems.
For a non-functionalized substrate like 1,1-dimethylcyclohexane, which lacks a directing group, the regioselectivity is primarily governed by steric factors. umich.edu The iridium catalyst will preferentially react with the least sterically hindered C-H bonds. illinois.edu In the 1,1-dimethylcyclohexane ring, the C-H bonds at the C4 position are the most accessible, followed by the C3/C5 positions. The C2/C6 positions adjacent to the quaternary gem-dimethyl group are the most sterically encumbered. Therefore, undirected borylation would likely yield a mixture of isomers, with a preference for borylation away from the gem-dimethyl group. Recent advances have shown that even tertiary C-H bonds can be borylated under specific catalytic conditions, although this is more common in strained systems. nih.gov
| Catalyst System | Borylating Agent | Key Principle for Selectivity | Potential Outcome for 1,1-dimethylcyclohexane |
| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Steric hindrance | Mixture of isomers, favoring C4 and C3/C5 positions |
| (η⁶-mes)IrBpin₃ / 2,9-Me₂phen | HBpin | Steric hindrance/Ligand control | Potential for selective borylation at secondary C-H bonds |
This table outlines general principles of undirected C-H borylation and their application to the target scaffold.
Electrophilic Borylation via Organometallic Reagents (e.g., Grignard, Organolithium)
A classic and highly reliable method for forming C-B bonds involves the reaction of an organometallic nucleophile with an electrophilic boron species. This two-step process begins with the preparation of a Grignard or organolithium reagent from an appropriate alkyl halide.
To synthesize this compound via this route, a precursor such as 1-bromo-4,4-dimethylcyclohexane would be required. This halide can be converted into the corresponding Grignard reagent, (4,4-dimethylcyclohexyl)magnesium bromide, by reacting it with magnesium metal. Alternatively, an organolithium reagent can be formed.
Halogen-metal exchange is particularly effective for generating organolithium reagents. This involves treating the alkyl halide (e.g., 1-bromo-4,4-dimethylcyclohexane) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C) to prevent side reactions.
Once the organometallic reagent (either Grignard or organolithium) is formed, it is treated with a boron electrophile. Trialkyl borates, such as trimethyl borate (B1201080) B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, are the most common electrophiles for this purpose. The organometallic reagent adds to the boron atom, displacing one of the alkoxy groups. The resulting boronate ester is then hydrolyzed with aqueous acid in the final workup step to yield the desired this compound.
Reaction Sequence:
Formation of Organometallic Reagent:
Grignard: 4,4-diMe-C₆H₁₀-Br + Mg → 4,4-diMe-C₆H₁₀-MgBr
Organolithium: 4,4-diMe-C₆H₁₀-Br + 2 t-BuLi → 4,4-diMe-C₆H₁₀-Li + LiBr + isobutylene + isobutane
Boronation:
4,4-diMe-C₆H₁₀-MgBr + B(OR)₃ → 4,4-diMe-C₆H₁₀-B(OR)₂
Hydrolysis:
4,4-diMe-C₆H₁₀-B(OR)₂ + H₂O/H⁺ → 4,4-diMe-C₆H₁₀-B(OH)₂
Photoinduced Borylation Reactions
In recent years, photoinduced reactions have provided novel pathways for C-H functionalization under mild conditions. bris.ac.uknih.gov These methods often rely on the generation of radical intermediates. For the synthesis of this compound, a photoinduced C(sp³)–H borylation could be applied directly to 1,1-dimethylcyclohexane.
One strategy involves a metal-free, photoinduced hydrogen atom transfer (HAT) process. nih.gov In this approach, a photocatalyst, upon excitation with visible light, initiates a process that generates a reactive radical capable of abstracting a hydrogen atom from an alkane. This creates an alkyl radical (the 4,4-dimethylcyclohexyl radical), which is then trapped by a diboron reagent like bis(catecholato)diboron (B₂cat₂) to form the boronate ester. acs.org Another approach utilizes copper(II) chloride as a mediator for the photoinduced C(sp³)–H borylation of unactivated alkanes. rsc.org These radical-based methods often exhibit unique regioselectivities that are complementary to transition-metal-catalyzed processes, frequently favoring the most accessible secondary C-H bonds. acs.org
| Method | Reagents | Light Source | Mechanism |
| Metal-Free HAT | N-alkoxyphthalimide, Chloride catalyst, B₂cat₂ | Violet LED | Photoinduced electron transfer generates a chlorine radical for HAT. bris.ac.uknih.gov |
| Copper-Mediated | CuCl₂, B₂cat₂ | Blue LED | Photoinduced ligand-to-metal charge transfer (LMCT). acs.orgrsc.org |
This table summarizes emerging photoinduced methods applicable for the borylation of alkanes.
Synthesis of this compound from Precursors
Derivatization of Cyclohexane (B81311) Scaffolds
An alternative to direct C-H functionalization is the synthesis from readily available, functionalized cyclohexane precursors. A common and inexpensive starting material is 4,4-dimethylcyclohexanone. sigmaaldrich.comchemicalbook.comnih.gov This ketone provides a reactive handle that allows for the introduction of other functional groups at the C1 position, which can then be converted to the boronic acid moiety.
Several synthetic transformations can be envisioned starting from 4,4-dimethylcyclohexanone:
Reduction and Halogenation: The ketone can be reduced to the corresponding alcohol, 4,4-dimethylcyclohexanol, using a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol can then be converted to an alkyl halide (e.g., 1-bromo-4,4-dimethylcyclohexane) using reagents such as phosphorus tribromide (PBr₃). This bromide is an ideal precursor for the electrophilic borylation methods described in section 2.1.4.
Formation of an Enol Triflone: The ketone can be converted to its corresponding enol triflate by reaction with a triflating agent like triflic anhydride (Tf₂O) in the presence of a base. The resulting vinyl triflate can then participate in palladium-catalyzed cross-coupling reactions with a diboron reagent (Miyaura borylation) to form a cyclohexenylboronic ester. Subsequent hydrogenation of the double bond would yield the desired saturated product.
These multi-step sequences leverage well-established organic transformations to construct the target molecule from a simple, commercially available scaffold. acs.org
Functional Group Interconversions Leading to Boronic Acids
The preparation of boronic acids often involves the transformation of a precursor functional group into the desired boronic acid moiety. A common and effective strategy is the hydrolysis of boronate esters, which serve as stable, protected forms of the often less stable boronic acids. acs.orgorganic-chemistry.org This approach is advantageous as it allows the boron functionality to be carried through multiple synthetic steps before its final deprotection.
One general method for the interconversion of various protected boronic acids involves the use of organotrifluoroborates as common intermediates. acs.orgresearchgate.net For instance, N-methyliminodiacetic acid (MIDA) protected boronates, which are typically resistant to direct conversion, can undergo fluorolysis at elevated temperatures to form trifluoroborates. Subsequent solvolysis of these trifluoroborates in the presence of trimethylsilyl chloride and a diol, such as pinacol, can generate a different boronate ester or, upon hydrolysis, the free boronic acid. acs.org
The deprotection of boronate esters to yield the corresponding boronic acid can be achieved under various conditions. A mild method involves transesterification with another diol or hydrolysis. For example, the hydrolysis of boronate esters can be catalyzed by acids or bases. A notable development is the use of methylboronic acid to facilitate the deprotection of other boronic esters, a method that yields products in high yields and simplifies purification due to the volatility of the byproducts. organic-chemistry.org
The stability of the protecting group is a key factor in these interconversions. Groups like 1,8-diaminonaphthalene (DAN) are highly stable, making the corresponding boronate esters unreactive under conditions that might cleave other protecting groups. acs.org However, they can be converted to other esters, such as pinacol esters, by treatment with pinacol under acidic conditions. acs.org This strategic use of different protecting groups allows for selective reactions and sequential transformations in complex syntheses. acs.org
Table 1: Selected Methods for Boronate Ester Interconversion and Deprotection
| Starting Material | Reagents and Conditions | Product | Key Feature |
|---|---|---|---|
| MIDA-protected boronate | NaHCO₃, pinacol | Pinacol boronate | Conversion between protecting groups. acs.org |
| Organotrifluoroborate | Trimethylsilyl chloride, bis-nucleophile (e.g., diol) | Protected boronic acid | General protocol for interconversion via trifluoroborate intermediate. acs.org |
| Pinanediol boronate ester | 1. Conversion to trifluoroborate 2. TMS-Cl, pinacol | Pinacol boronate ester | Deprotection and interconversion sequence. acs.org |
| Alkyl-DAN boronate | Pinacol, acidic conditions | Alkyl-pinacol boronate | Transesterification of a highly stable boronate ester. acs.org |
| General boronate esters | Methylboronic acid | Boronic acid | Mild deprotection with volatile byproducts. organic-chemistry.org |
Asymmetric Synthetic Approaches for Chiral this compound Derivatives
The synthesis of enantiomerically enriched chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. For chiral derivatives of this compound, asymmetric synthesis methodologies are employed to control the stereochemistry. These approaches often rely on the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity.
A powerful strategy for asymmetric synthesis involves the use of chiral boronic esters, particularly (α-haloalkyl)boronic esters. nih.gov This method allows for the sequential installation of multiple stereocenters with high diastereomeric ratios, often exceeding 100:1. nih.gov The methodology is versatile and tolerates a wide range of functional groups, making it applicable to complex target molecules.
Another significant approach is based on the formation of chiral boron "ate" complexes. researchgate.net In this method, the addition of an organolithium reagent to a secondary boronic ester generates an intermediate boron-ate complex. This complex can then react as a chiral nucleophile with various electrophiles, proceeding with an inversion of stereochemistry at the carbon center. This technique provides access to a range of functionalized chiral compounds with high levels of stereocontrol. researchgate.net
The construction of complex stereochemical arrangements, such as acyclic, non-adjacent 1,3-stereogenic centers, has been a significant challenge. Recent advances have demonstrated the synthesis of 1,2-bis(boronic) esters with such features through migratory coupling reactions of gem-diborylalkanes. nih.gov This method introduces a novel activation mode for gem-diboryl compounds in asymmetric catalysis and has been shown to be effective even with sterically hindered substrates. nih.gov Density functional theory (DFT) calculations have helped to elucidate the reaction mechanism, indicating that the high enantioselectivity and diastereoselectivity arise from steric repulsions between the ligand and substrate in the transition state. nih.gov
Table 2: Asymmetric Strategies for Chiral Boronic Ester Synthesis
| Method | Key Intermediate/Reagent | Stereochemical Outcome | Noteworthy Application |
|---|---|---|---|
| Matteson Homologation | (α-Haloalkyl)boronic esters | High diastereoselectivity (>100:1) | Sequential installation of stereocenters. nih.gov |
| Boron "Ate" Complex Chemistry | Chiral boron "ate" complex | Inversion of stereochemistry | Synthesis of diverse chiral compounds (C-I, C-Br, C-N, C-O, C-C bonds). researchgate.net |
| Migratory Coupling | gem-Diborylalkanes | High enantioselectivity and diastereoselectivity | Construction of acyclic, non-adjacent 1,3-stereocenters. nih.gov |
Scalable Synthetic Protocols and Process Optimization
The transition of a synthetic route from laboratory-scale to large-scale production requires the development of practical, robust, and cost-effective protocols. For the synthesis of boronic acids and their esters, process optimization focuses on factors such as reaction conditions, reagent choice, and purification methods to ensure high yield and purity on a larger scale.
A key challenge in scaling up syntheses involving organometallic reagents, such as Grignard or organolithium reagents, is the requirement for cryogenic temperatures. A significant process improvement involves the development of non-cryogenic conditions. For example, in the synthesis of 4-aminophenylboronic acid pinacol ester, a lithium trialkylmagnesiate was used for the metalation of a protected 4-bromoaniline. clockss.orgresearchgate.net This allowed the reaction to proceed smoothly at a much milder temperature of -20 °C, enabling the production of kilogram quantities of the target compound. clockss.orgresearchgate.net
The choice of solvents and reagents is also critical for scalability. In one patented process for preparing 2-amino-pyrimidine-5-boronic acid, the metalation was performed in a mixture of THF and toluene at -90 °C. google.com While this process uses low temperatures, the detailed protocol for reagent addition and solvent ratios is designed for controlled, large-scale conversion. The subsequent hydrolysis of the boronic ester intermediate is carried out using aqueous sulfuric or hydrochloric acid, common and inexpensive industrial reagents. google.com
Process optimization also involves minimizing the number of synthetic steps and isolations. One-pot procedures are highly desirable for large-scale synthesis. For example, a process for synthesizing arylboronic acids and their trifluoroborate salts involves an Iridium-catalyzed borylation of arenes, followed by in-situ cleavage of the resulting pinacol boronate with NaIO₄ or conversion to the trifluoroborate with KHF₂ without isolating the intermediate.
Table 3: Key Considerations for Scalable Boronic Acid Synthesis
| Parameter | Laboratory Scale | Scalable Protocol | Example/Benefit |
|---|---|---|---|
| Temperature | Often cryogenic (e.g., -78 °C) | Non-cryogenic (e.g., -20 °C to 0 °C) | Use of lithium trialkylmagnesiate instead of n-BuLi allows for milder conditions. clockss.orgresearchgate.net |
| Reagents | Potentially expensive or hazardous reagents | Cost-effective and safer alternatives | Use of aqueous acids for hydrolysis. google.com |
| Solvents | Wide variety of anhydrous solvents | Optimized solvent mixtures for reactivity and safety | THF/toluene mixtures for metalation reactions. google.com |
| Purification | Chromatography | Crystallization, extraction | Avoidance of chromatography reduces cost and waste. |
| Process Steps | Multi-step with intermediate isolation | One-pot or telescoped sequences | In-situ conversion of boronate esters to boronic acids or trifluoroborates. |
Reactivity and Mechanistic Studies of 4,4 Dimethylcyclohexyl Boronic Acid in Catalytic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling (SMC) with Various Electrophiles
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The substrate scope for the Suzuki-Miyaura coupling of alkylboronic acids is broad, but not without limitations, especially for secondary derivatives like (4,4-Dimethylcyclohexyl)boronic acid. Generally, these compounds are less reactive than their aryl or primary alkyl counterparts. A significant challenge with secondary alkylboronic acids is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of undesired alkene byproducts and reduced yields of the cross-coupled product.
The steric bulk of the 4,4-dimethylcyclohexyl group is expected to influence its reactivity. While steric hindrance can slow down the desired coupling reaction, it can also suppress certain side reactions. Research on sterically demanding aryl-alkyl Suzuki-Miyaura couplings has shown that with the appropriate choice of catalyst and ligands, even highly hindered substrates can be coupled successfully. rsc.org For instance, the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids has been achieved with high reactivity using specialized phosphine (B1218219) ligands. rsc.org
Based on these principles, the coupling of this compound would be expected to be most efficient with more reactive electrophiles such as aryl iodides and bromides. Couplings with less reactive aryl chlorides would likely require more specialized and highly active catalyst systems.
Table 1: Expected Reactivity of this compound with Various Electrophiles in Suzuki-Miyaura Coupling (This table is illustrative and based on general principles of Suzuki-Miyaura couplings with secondary alkylboronic acids, as specific data for this compound is not available.)
| Electrophile | Expected Relative Reactivity | Potential Challenges |
| Aryl Iodide | High | |
| Aryl Bromide | Moderate to High | |
| Aryl Chloride | Low to Moderate | Requires highly active catalyst systems |
| Aryl Triflate | Moderate | |
| Vinyl Halide | Moderate | Potential for isomerization |
| Alkyl Halide | Low | Competitive side reactions |
The choice of ligand is critical for a successful Suzuki-Miyaura coupling involving secondary alkylboronic acids. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and facilitate the reductive elimination to form the desired product.
Examples of ligands that have proven effective for the coupling of secondary alkylboronic acids include those from the Buchwald and Fu research groups, such as SPhos and XPhos. These ligands feature bulky biarylphosphine scaffolds that create a sterically demanding environment around the palladium center, which can favor the desired cross-coupling pathway over side reactions like β-hydride elimination. For instance, a Pd-AntPhos catalyst system has demonstrated high reactivity and a broad substrate scope for sterically demanding aryl-alkyl couplings. rsc.org
The catalyst precursor also plays a role. Pre-formed palladium(II) precatalysts are often used to ensure the efficient generation of the active palladium(0) species in the catalytic cycle.
Table 2: Common Ligands and Catalysts for Suzuki-Miyaura Coupling of Sterically Hindered Alkylboronic Acids (This table is illustrative and based on general principles, as specific data for this compound is not available.)
| Ligand | Catalyst Precursor | Typical Reaction Conditions |
| SPhos | Pd₂(dba)₃ | Toluene, 100 °C |
| XPhos | Pd(OAc)₂ | Dioxane, 80 °C |
| RuPhos | Pd-G3 precatalyst | THF, 60 °C |
| AntPhos | Pd(OAc)₂ | Toluene, 110 °C |
The base plays a crucial role in the Suzuki-Miyaura coupling, particularly in the transmetalation step. rsc.orgresearchgate.net The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic borate (B1201080) species (R-B(OH)₃⁻). rsc.orgresearchgate.net This borate is then more readily transferred to the palladium center.
The choice of base can significantly impact the reaction outcome, especially for sterically hindered and base-sensitive substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). For sterically bulky boronic acids, stronger bases are often required to facilitate the formation of the reactive borate species. nih.gov The nature of the cation associated with the base can also influence the reaction rate and yield. nih.gov
In the case of this compound, a relatively strong base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) would likely be necessary to promote the reaction efficiently, especially when coupled with less reactive electrophiles. The use of aqueous base is common, as water can aid in the dissolution of the base and facilitate the formation of the borate.
The catalytic cycle of the Suzuki-Miyaura coupling comprises three main steps:
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. As mentioned, this step is facilitated by the base, which converts the boronic acid into a more reactive borate. For a bulky group like 4,4-dimethylcyclohexyl, this step can be sterically hindered, and the choice of an appropriate ligand is crucial to create a coordination sphere around the palladium that allows for the efficient transfer of the alkyl group.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. This step is generally fast, especially with bulky, electron-rich ligands that promote the collapse of the Pd(II) intermediate.
For secondary alkyl groups, the potential for β-hydride elimination to compete with reductive elimination is a key mechanistic consideration. The 4,4-dimethylcyclohexyl group lacks β-hydrogens on the quaternary carbon, which simplifies the potential decomposition pathways. However, β-hydride elimination can still occur from the C-H bonds on the adjacent methylene (B1212753) groups of the cyclohexane (B81311) ring. The use of bulky ligands can disfavor the conformation required for β-hydride elimination, thus promoting the desired reductive elimination.
Other Palladium-Catalyzed Couplings
While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, other palladium-catalyzed transformations could potentially involve this compound. However, literature specifically detailing such reactions for this particular compound is scarce. In principle, other cross-coupling reactions that utilize organoboron reagents, such as certain variations of the Heck or Sonogashira couplings that can be adapted to include boronic acids, might be feasible. The development of such methodologies would likely face similar challenges related to the steric bulk and potential for side reactions as observed in the Suzuki-Miyaura coupling.
Copper-Catalyzed Reactions Involving this compound
Copper-catalyzed reactions are fundamental in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. Boronic acids are common coupling partners in these transformations due to their stability, low toxicity, and functional group tolerance.
Chan-Lam Coupling and its Variants
The Chan-Lam coupling is a versatile method for forming carbon-heteroatom bonds, typically involving the copper-mediated cross-coupling of a boronic acid with an amine (N-H), alcohol (O-H), or thiol (S-H) compound. organic-chemistry.orgresearchgate.net This reaction is advantageous as it can often be performed under mild, aerobic conditions. organic-chemistry.org The general mechanism is thought to involve the transmetalation of the organic group from the boronic acid to a copper(II) catalyst, which is then followed by reductive elimination to form the desired product and a copper(I) species. organic-chemistry.org Atmospheric oxygen often serves to re-oxidize the copper(I) back to copper(II), allowing the catalytic cycle to continue. organic-chemistry.org
While the Chan-Lam coupling has been extensively developed for arylboronic acids and some alkylboronic acids like methylboronic acid and cyclopropylboronic acid, specific studies detailing the participation of this compound, including reaction conditions, yields, and substrate scope, are not found in the reviewed literature. nih.govrsc.org Therefore, no specific research findings or data tables for its use in Chan-Lam couplings can be presented.
Copper-Catalyzed Additions and Functionalizations
Copper catalysts are also employed in the addition of organoboron reagents to various unsaturated systems and in other functionalization reactions. These transformations enable the construction of complex molecular architectures. For instance, copper-catalyzed stereospecific cross-couplings of alkylboronic esters with a range of electrophiles have been developed. nih.gov These reactions often proceed via the formation of a boron "ate" complex, followed by transmetalation to a copper species. nih.gov
Despite the broad utility of these methods, a specific investigation into the reactivity of this compound in copper-catalyzed additions and functionalizations has not been identified in the scientific literature. As a result, there are no detailed research findings or representative data to populate a table for this specific compound.
Rhodium-Catalyzed Transformations
Rhodium complexes are powerful catalysts for a variety of organic transformations, including C-C bond formation and borylation reactions. Organoboron reagents are key substrates in many of these processes.
Carbometalation Reactions
Rhodium-catalyzed carbometalation reactions, such as 1,4-additions (conjugate additions) of organoboronic acids to α,β-unsaturated carbonyl compounds, are a reliable method for C-C bond formation. nih.govwiley-vch.de The catalytic cycle is generally believed to involve transmetalation from the boronic acid to a rhodium(I) complex to form an aryl- or alkyl-rhodium intermediate. wiley-vch.de This intermediate then undergoes migratory insertion across the double bond of the electrophile, followed by protonolysis to release the product and regenerate the active catalyst. wiley-vch.de
The vast majority of research in this area has focused on aryl- and alkenylboronic acids. nih.govwiley-vch.deorganic-chemistry.org A thorough search of the literature did not yield specific examples or mechanistic studies of rhodium-catalyzed carbometalation reactions involving this compound.
Dehydrogenative Borylation
Dehydrogenative borylation is a process where a C-H bond is converted into a C-B bond with the concurrent release of hydrogen gas. Rhodium complexes are effective catalysts for this transformation, particularly in the synthesis of alkenyl and aryl boronic esters from alkenes and arenes. rsc.orgnih.govrsc.org This method provides an atom-economical route to valuable organoboron compounds from simple hydrocarbon precursors. nih.gov
However, the existing literature on rhodium-catalyzed dehydrogenative borylation primarily describes the borylation of C-H bonds in substrates like cyclic alkenes, rather than utilizing a pre-formed boronic acid like this compound as the starting material for further transformation. rsc.orgnih.govmit.edu No studies were found that specifically employ this compound in this context.
Metal-Free Reactivity and Catalysis
In an effort to develop more sustainable and cost-effective synthetic methods, there is growing interest in metal-free reactions involving boronic acids. Boronic acids can act as catalysts themselves (boronic acid catalysis) or participate in reactions without the need for a transition metal. rsc.org For example, the Petasis reaction (a boronic acid-Mannich reaction) is a well-known metal-free method for synthesizing amines from aldehydes, amines, and boronic acids. nih.gov Other metal-free transformations include cross-coupling reactions between tosylhydrazones and boronic acids. shu.ac.uk
These reactions leverage the Lewis acidic nature of the boron atom and its ability to form "ate" complexes, which facilitates subsequent bond-forming steps. nih.gov While the field of metal-free boronic acid chemistry is expanding, specific reports on the reactivity and catalytic applications of this compound are absent from the current body of scientific literature. Therefore, no detailed research findings or data tables can be provided for this section.
Consequently, it is not possible to provide an article on the "," with a specific focus on "Stereochemical Control in Reactions," as requested. The absence of research data, including detailed findings and data tables, for this specific molecule prevents the generation of scientifically accurate and informative content as per the provided outline.
Applications of 4,4 Dimethylcyclohexyl Boronic Acid in Complex Organic Synthesis
Building Block in the Synthesis of Natural Products
There is no specific information available in peer-reviewed literature detailing the use of (4,4-Dimethylcyclohexyl)boronic acid as a building block in the total synthesis of natural products. Generally, boronic acids are employed in complex syntheses to form carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. The 4,4-dimethylcyclohexyl moiety could, in theory, be incorporated into a natural product scaffold to introduce a sterically hindered, non-aromatic carbocyclic unit, potentially influencing the molecule's conformational rigidity and biological activity.
Precursor for Pharmaceutical Intermediates and Lead Compounds
While boronic acids are widely recognized as crucial intermediates in the pharmaceutical industry, specific examples of this compound being used as a precursor for pharmaceutical intermediates or lead compounds are not readily found in published research. The lipophilic and rigid nature of the 4,4-dimethylcyclohexyl group could be a desirable feature in drug design to enhance binding affinity or improve pharmacokinetic properties. It is plausible that this compound is used in the undisclosed synthesis of proprietary drug candidates.
Role in the Synthesis of Advanced Materials
The application of this compound in the synthesis of advanced materials is not documented in readily accessible scientific literature.
Polymers and Responsive Gels
In principle, the boronic acid functional group could allow for the incorporation of the 4,4-dimethylcyclohexyl unit into polymers. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited to create responsive gels that change their properties in the presence of sugars or other diol-containing molecules. However, no specific studies demonstrating this with this compound have been identified.
Surface Modification Applications
Boronic acids can be used to modify surfaces by forming boronate esters with surface hydroxyl groups. This could impart new properties to the surface, such as hydrophobicity. The bulky 4,4-dimethylcyclohexyl group would be expected to create a hydrophobic surface. There is, however, no specific literature describing the use of this compound for this purpose.
Contributions to Chemical Probes and Tools
The development of chemical probes and tools from this compound has not been reported in the scientific literature. Boronic acid-containing probes are often designed to interact with specific biological targets, such as carbohydrates or serine proteases. The specific structural features of the 4,4-dimethylcyclohexyl group would need to be complementary to a target of interest for it to be a useful component of a chemical probe.
Integration into Multicomponent Reactions (MCRs)
There are no specific examples in the literature of this compound being integrated into multicomponent reactions. Boronic acids can participate in various MCRs, such as the Petasis reaction, to rapidly generate molecular complexity. The steric bulk of the 4,4-dimethylcyclohexyl group might influence the feasibility and outcome of such reactions.
Emerging Research Avenues and Future Perspectives for 4,4 Dimethylcyclohexyl Boronic Acid Chemistry
Development of Sustainable and Green Synthetic Methodologies
A major thrust in modern chemistry is the development of environmentally benign and sustainable synthetic processes. Boronic acids, including alkylboronic acids like (4,4-Dimethylcyclohexyl)boronic acid, are well-suited for this paradigm due to their generally low toxicity and the fact that their byproduct, boric acid, is environmentally friendly. nih.govsigmaaldrich.com Research is focused on minimizing waste, reducing energy consumption, and utilizing safer solvents.
The ability to perform chemical reactions in water is a cornerstone of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. Boronic acids exhibit unique reactivity in aqueous solutions, primarily through their ability to form reversible covalent complexes with diols. nih.gov This property is being exploited for various applications. For this compound, future research could focus on its participation in aqueous-phase reactions, potentially for the synthesis of biologically relevant molecules or for the development of water-soluble catalytic systems. The hydrophobic nature of the dimethylcyclohexyl group combined with the hydrophilic boronic acid moiety could lead to interesting amphiphilic behavior and applications in micellar catalysis. The use of boric acid itself as a catalyst in aqueous solutions for reactions like amide formation further underscores the potential for developing greener processes involving boronic acid derivatives. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, aligning perfectly with the principles of green chemistry. semanticscholar.org Alkylboronic acids, which have high oxidation potentials, can be challenging to use as radical precursors. nih.govsemanticscholar.org However, recent studies have shown that their oxidation potentials can be modulated, for instance by inorganic phosphates, allowing them to serve as effective sources of alkyl radicals. nih.gov This opens a pathway for C-C bond-forming reactions without the need for stoichiometric activators or harsh conditions. nih.govrsc.org
For this compound, these photocatalytic methods represent a significant opportunity. The generation of the 4,4-dimethylcyclohexyl radical could enable its coupling with a wide range of partners, such as electron-deficient olefins, to form complex C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. digitellinc.comresearchgate.net The development of organic photocatalysts as replacements for expensive and toxic heavy metal-based catalysts (like iridium) further enhances the sustainability of these methods. semanticscholar.orgresearchgate.net
Below is a table illustrating typical conditions for the photocatalytic coupling of alkylboronic acids, representing a potential application for this compound.
| Catalyst System | Alkylboronic Acid | Coupling Partner | Solvent | Light Source | Yield (%) |
| Ir-based Photocatalyst / Lewis Base | Cyclopentyl BA | Methyl Vinyl Ketone | DMA | Blue LED | High |
| Organic Dye (Mes-Acr-4) / Lewis Base | Cyclopentyl BA | Methyl Vinyl Ketone | DMA | Blue LED | High |
| 4CzIPN / Co-catalyst | Cyclopentyl BA | Isoquinoline | Various | Blue LED | 82% |
| K₃PO₄ / Photocatalyst | Cyclohexylboronic acid | α-trifluoromethyl arylalkene | Mixed | Blue LED | Good |
This table presents generalized data from studies on various alkylboronic acids to illustrate the potential of the methodology for this compound. BA = Boronic Acid, DMA = Dimethylacetamide. semanticscholar.orgkuleuven.be
Novel Catalytic Roles Beyond Cross-Coupling
While their role as reagents in Suzuki-Miyaura coupling is well-established, the use of boronic acids as catalysts themselves is a rapidly expanding field. rsc.org This approach leverages the Lewis acidity of the boron center and its ability to form reversible covalent bonds with hydroxyl groups, enabling the activation of otherwise unreactive functionalities under mild, metal-free conditions. rsc.orgnih.gov
Boronic acid catalysis has proven to be a powerful strategy for the direct functionalization of carboxylic acids and alcohols, avoiding the need for their conversion into more reactive derivatives like acid chlorides or sulfonates. rsc.orgnih.gov This enhances atom economy and reduces waste. Boronic acids can activate carboxylic acids towards nucleophilic attack by amines, facilitating direct amide bond formation. researchgate.netrsc.orgucl.ac.uk This reaction is of immense importance in pharmaceutical and materials science. Various boronic acids, particularly electron-deficient arylboronic acids, have been developed as highly effective catalysts for this transformation. mdpi.comnih.gov
Similarly, alcohols can be activated by boronic acid catalysts to form intermediates that can be trapped by nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.org The development of this compound as a catalyst for such transformations could be a promising research direction, with its specific steric profile potentially influencing selectivity.
The table below summarizes representative boronic acid catalyst systems for amide bond formation.
| Boronic Acid Catalyst | Carboxylic Acid | Amine | Conditions | Yield |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Benzoic Acid | Benzylamine | Toluene, reflux | High |
| 2-Iodophenylboronic acid | Various | Various | Lower temp, MS | Good |
| Arylboronic acid / DMAPO | Various | Various | Toluene, reflux | High |
This table illustrates common catalytic systems for dehydrative amidation. MS = Molecular Sieves, DMAPO = 4-(N,N-dimethylamino)pyridine N-oxide. mdpi.comnih.gov
Boron enolates are classical intermediates in stereoselective aldol (B89426) reactions, though they are typically generated stoichiometrically. nih.gov An emerging area is the use of catalytic quantities of organoboron compounds to facilitate aldol-type reactions. Boronic and borinic acids have been shown to catalyze the direct aldol reaction of pyruvic acids with aldehydes in water, producing valuable isotetronic acid derivatives. nih.govorganic-chemistry.org This reaction proceeds via the formation of a dioxoborolanone intermediate, which effectively stabilizes the enol tautomer of the pyruvic acid. organic-chemistry.org
Furthermore, new methods for generating boron enolates catalytically, for instance through the gold-catalyzed addition of boronic acids to alkynes, are being developed. ucl.ac.uk These enolates can then participate in subsequent aldol reactions. ucl.ac.uk Exploring the catalytic activity of this compound in these or related C-C bond-forming reactions could uncover novel reactivity and selectivity patterns, driven by the compound's unique structural features.
Advanced Functional Material Development Using this compound Motifs
Boronic acids are increasingly being incorporated into polymers and other materials to create "smart" systems that respond to specific stimuli. nih.govresearchgate.net This functionality stems from the reversible nature of boronate ester formation with diols, which is often dependent on pH or the presence of saccharides. semanticscholar.org
By incorporating the this compound moiety into polymer backbones or as functional side groups, new materials with tailored properties can be developed. For example, boronic acid-functionalized polymers can be used to create hydrogels that are responsive to glucose, making them promising candidates for insulin (B600854) delivery systems. semanticscholar.orgutwente.nl They are also used in sensors for the detection of saccharides and other diol-containing compounds. nih.gov The robust and hydrophobic 4,4-dimethylcyclohexyl group could impart specific mechanical or solubility properties to such materials, potentially leading to more durable sensors or hydrogels with unique swelling characteristics. researchgate.net The use of boronic acid-functionalized conjugated polymers for applications like cell imaging further highlights the broad potential of these motifs in materials science. nih.gov
| Material Type | Boronic Acid Functionality | Stimulus | Potential Application |
| Hydrogel | Cross-linking via boronate esters | pH, Glucose, Polyphenols | Drug delivery, tissue engineering |
| Conjugated Polymer | Pendent boronic acid groups | Sialic acids on cell surfaces | Cell membrane imaging, biosensing |
| Nanoparticles | Surface functionalization | ROS, pH, diols | Targeted drug delivery, diagnostics |
This table outlines general applications of boronic acid-functionalized materials where the this compound motif could be incorporated. nih.govnih.govnih.gov
Exploration of Unique Stereoselective Transformations
The gem-dimethyl group on the cyclohexane (B81311) ring of this compound introduces a significant steric bias, which can be harnessed to achieve high levels of stereocontrol in various chemical reactions. This has led to growing interest in its application as a key reagent or catalyst in stereoselective synthesis.
One of the most promising areas of exploration is its use in asymmetric conjugate additions. The Hayashi-Miyaura reaction, a rhodium or palladium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds, stands as a powerful tool for the formation of carbon-carbon bonds. chemrxiv.org The bulky 4,4-dimethylcyclohexyl group can play a crucial role in influencing the facial selectivity of the addition, leading to the preferential formation of one enantiomer or diastereomer. Research in this area is focused on optimizing reaction conditions, including the choice of chiral ligands and metal catalysts, to maximize the stereochemical outcome.
Furthermore, the application of this compound in diastereoselective transformations is an active area of investigation. For instance, in reactions involving chiral substrates, the sterically demanding nature of the boronic acid can enhance the inherent diastereoselectivity of the transformation. This is particularly relevant in the synthesis of complex molecules with multiple stereocenters, where precise control over stereochemistry is paramount. The predictable conformational behavior of the 4,4-dimethylcyclohexyl ring allows for more accurate modeling of transition states, aiding in the rationalization and prediction of stereochemical outcomes. organic-chemistry.org
Recent studies have also begun to explore the utility of this boronic acid in stereoselective cyclization reactions. Tandem reactions, where a conjugate addition is followed by an intramolecular cyclization, can lead to the rapid construction of complex cyclic architectures with high diastereoselectivity. organic-chemistry.org The steric hindrance provided by the 4,4-dimethylcyclohexyl group can effectively shield one face of a reactive intermediate, directing the cyclization to occur from the less hindered face.
Table 1: Potential Stereoselective Transformations Utilizing this compound
| Transformation | Substrate | Catalyst/Reagent | Potential Outcome |
| Asymmetric Conjugate Addition | α,β-Unsaturated Ketone | Rh(I) or Pd(II) with Chiral Ligand | Enantioenriched β-substituted ketone |
| Diastereoselective Addition | Chiral Aldehyde | Lewis Acid | Diastereomerically enriched secondary alcohol |
| Stereoselective Cyclization | Unsaturated Enone | Rh(I) Catalyst | Diastereomerically pure cyclic product |
This table presents hypothetical examples of stereoselective transformations where this compound could be employed to control the stereochemical outcome.
High-Throughput Synthesis and Screening Applications
The amenability of boronic acids to a wide range of robust and efficient coupling reactions makes them ideal candidates for high-throughput synthesis (HTS) and screening. This compound, with its stable and versatile nature, is well-suited for the rapid generation of diverse chemical libraries.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry and is particularly amenable to high-throughput formats. researchgate.net By coupling this compound with a diverse array of aryl, heteroaryl, or vinyl halides, large libraries of compounds can be synthesized in parallel. These libraries can then be screened for biological activity against various therapeutic targets. The 4,4-dimethylcyclohexyl moiety can serve as a bulky, lipophilic scaffold that can be systematically modified to explore structure-activity relationships (SAR).
In addition to the Suzuki-Miyaura coupling, other high-throughput amenable reactions involving boronic acids include the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and Petasis reactions for the synthesis of amines and amino acids. These reactions are generally tolerant of a wide range of functional groups, allowing for the creation of highly diverse compound libraries based on the this compound scaffold.
The development of automated synthesis platforms has further accelerated the application of boronic acids in high-throughput screening. These platforms can perform reactions, purifications, and analyses in a fully automated fashion, enabling the synthesis and screening of thousands of compounds in a short period. The physical properties of this compound, such as its solid nature and stability, make it compatible with such automated systems.
Table 2: High-Throughput Synthesis Strategies for this compound Derivatives
| Reaction Type | Coupling Partner | Library Diversity | Potential Application |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Varied aromatic substituents | Medicinal chemistry, materials science |
| Chan-Lam Coupling | Amines, Phenols | Diverse N- and O-linked groups | Agrochemicals, pharmaceuticals |
| Petasis Reaction | Amines, Aldehydes | Substituted amino acid derivatives | Drug discovery, peptide synthesis |
This table illustrates various high-throughput synthesis strategies that can be employed to generate diverse libraries of compounds derived from this compound.
Rational Design of Derivatives for Targeted Research Applications
The unique properties of the 4,4-dimethylcyclohexyl group, combined with the versatile reactivity of the boronic acid moiety, provide a powerful platform for the rational design of derivatives with specific, targeted applications. By strategically modifying the structure of this compound, researchers can fine-tune its physical, chemical, and biological properties.
In the field of medicinal chemistry, the boronic acid group is a well-established pharmacophore, known for its ability to form reversible covalent bonds with serine proteases and other enzymes. nih.gov The bulky and lipophilic 4,4-dimethylcyclohexyl group can be used to enhance binding affinity and selectivity for a particular biological target. For example, by incorporating this moiety into known inhibitor scaffolds, it may be possible to develop more potent and selective drugs. Structure-based drug design, utilizing computational modeling and X-ray crystallography, can guide the rational design of such derivatives. nih.gov
Beyond medicinal chemistry, derivatives of this compound are being explored for applications in materials science. The rigid and well-defined structure of the cyclohexyl ring can be exploited to create liquid crystals, polymers, and other materials with unique optical and electronic properties. For instance, incorporating this boronic acid into a polymer backbone could lead to materials with enhanced thermal stability and specific molecular recognition capabilities.
Furthermore, the boronic acid group's ability to interact with diols makes it a valuable tool for the development of sensors and diagnostic agents. By attaching a fluorescent or chromogenic reporter to the this compound scaffold, it is possible to create sensors that can detect and quantify saccharides and other diol-containing molecules. The steric bulk of the 4,4-dimethylcyclohexyl group can be used to modulate the binding affinity and selectivity of these sensors.
Table 3: Rationally Designed Derivatives of this compound and Their Targeted Applications
| Derivative Type | Design Strategy | Targeted Application |
| Enzyme Inhibitor | Incorporation into a known pharmacophore | Targeted therapy for specific diseases |
| Liquid Crystal | Introduction of mesogenic groups | Display technologies, optical materials |
| Fluorescent Sensor | Attachment of a fluorophore | Detection of saccharides, bio-imaging |
This table provides examples of how the rational design of this compound derivatives can lead to materials and molecules with specific, targeted functions.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing and purifying (4,4-Dimethylcyclohexyl)boronic acid, and how can these be methodologically addressed?
- Answer: Steric hindrance from the 4,4-dimethylcyclohexyl group complicates synthesis, particularly in achieving regioselectivity and stability. A common strategy involves synthesizing boronic ester precursors (e.g., pinacol esters) to improve handling and purification . For example, coupling 4,4-dimethylcyclohexylmagnesium bromide with triisopropyl borate under inert conditions, followed by acidic hydrolysis, can yield the boronic acid. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to remove unreacted intermediates .
Q. How does the 4,4-dimethylcyclohexyl substituent influence the diol-binding affinity of boronic acids in molecular recognition assays?
- Answer: The bulky cyclohexyl group enhances hydrophobic interactions but may reduce binding kinetics with small diols (e.g., glucose). To evaluate this, competitive binding assays using fluorescence quenching or NMR titrations can compare association constants (Ka) with simpler boronic acids (e.g., phenylboronic acid) . For instance, a 2020 study on biphenylboronic acids showed that steric bulk reduces Ka by ~20% for glucose but improves selectivity for larger diols like lactose .
Advanced Research Questions
Q. How can researchers design a boronic acid-based sensor array to discriminate this compound’s interactions with structurally similar diols?
- Answer: A fluorescence-based array with complementary boronic acid receptors (e.g., 4,4′-o-BBV, 4,7-o-PBBV) can generate distinct response patterns. For example, a 2021 study used three receptors to differentiate lactulose and mannitol via principal component analysis (PCA) of fluorescence intensity ratios . Applying this method, researchers could optimize receptor stoichiometry and pH (e.g., pH 8–9) to maximize signal differentiation for cyclohexylboronic acid-diol complexes .
Q. What experimental approaches are recommended to resolve contradictions in reported binding affinities of sterically hindered boronic acids?
- Answer: Discrepancies often arise from solvent polarity, pH, or competing ions. Standardized protocols using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) under controlled conditions (e.g., 25°C, 0.1 M phosphate buffer) can harmonize data. For example, a 2018 review highlighted that ionic strength adjustments (e.g., 150 mM NaCl) reduce false positives in diol-binding assays .
Q. How can thermal gravimetric analysis (TGA) guide the application of this compound in flame-retardant materials?
- Answer: TGA under nitrogen/air can quantify decomposition temperatures (Td) and char residue. A 2020 study on aromatic boronic acids found that alkyl substituents (e.g., methyl groups) increase Td by ~50°C compared to unsubstituted analogs, suggesting improved thermal stability for polymer composites . Researchers should correlate TGA data with flame-retardant performance metrics (e.g., limiting oxygen index) to validate utility.
Methodological Considerations Table
Key Research Gaps and Recommendations
- Structural Characterization: X-ray crystallography or DFT calculations are needed to resolve the 3D conformation of this compound, which impacts its reactivity in Suzuki-Miyaura couplings .
- Biological Compatibility: Assess cytotoxicity and membrane permeability using in vitro models (e.g., Caco-2 cells) to explore therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
